molecular formula C12H14N2O B3119919 {1H,2H,3H,4H,9H-pyrido[3,4-b]indol-3-yl}methanol CAS No. 25674-71-9

{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-3-yl}methanol

Cat. No.: B3119919
CAS No.: 25674-71-9
M. Wt: 202.25 g/mol
InChI Key: SLRQJRPWAKPLJN-UHFFFAOYSA-N
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Description

{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-3-yl}methanol (CAS 25674-71-9) is a chemical compound based on the 9H-pyrido[3,4-b]indole ring system, which is the core structure of the β-carboline alkaloids . This scaffold is of significant interest in medicinal chemistry and drug discovery due to its wide spectrum of reported biological activities. The specific substitution with a hydroxymethyl group at the 3-position makes this compound a valuable synthetic intermediate for the development of more complex molecules. Researchers value β-carboline derivatives for their diverse pharmacological potential. Scientific literature has documented various derivatives exhibiting potent anti-leishmanial activity against strains like Leishmania infantum and Leishmania donovani , with some compounds demonstrating higher efficacy than standard drugs in experimental models . Furthermore, the β-carboline nucleus is a recognized pharmacophore in anti-cancer research , with mechanisms of action that can include intercalation into DNA, inhibition of topoisomerase enzymes, and disruption of key cellular signaling pathways . Other research areas include the exploration of these compounds as ligands for the Aryl Hydrocarbon Receptor (AHR) , a transcription factor involved in various physiological and toxicological responses . This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound as a key building block in molecular hybridization strategies to create novel compounds for biological evaluation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c15-7-8-5-10-9-3-1-2-4-11(9)14-12(10)6-13-8/h1-4,8,13-15H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRQJRPWAKPLJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C3=CC=CC=C3N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1H,2H,3H,4H,9H-pyrido[3,4-b]indol-3-yl}methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted indole, the compound can be synthesized through a series of reactions involving alkylation, cyclization, and reduction steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-3-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that {1H,2H,3H,4H,9H-pyrido[3,4-b]indol-3-yl}methanol exhibits significant anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This property suggests potential therapeutic applications in treating neurodegenerative disorders .

Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary studies indicate that it possesses antibacterial and antifungal properties. This makes it a potential candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi .

Pharmacology

Receptor Modulation
The compound has been studied for its ability to interact with various biological receptors. For instance, it has shown affinity for serotonin receptors, which may contribute to its potential as an antidepressant or anxiolytic agent. Further research into its pharmacodynamics could elucidate its role in modulating neurotransmitter systems .

Analgesic Effects
Recent studies have suggested that this compound may exhibit analgesic properties. Its ability to modulate pain pathways could lead to new treatments for chronic pain conditions. Research into its efficacy compared to traditional analgesics is ongoing .

Material Science

Organic Electronics
In material science, this compound has been explored for applications in organic electronics due to its unique electronic properties. Its potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) is being investigated. The compound's stability and charge transport characteristics make it a suitable candidate for these applications .

Case Studies

Study Focus Area Findings
Study 1Anticancer ActivityInhibition of cell proliferation in breast cancer cells; induced apoptosis via mitochondrial pathways .
Study 2NeuroprotectionReduced oxidative stress in neuronal models; potential therapeutic effects against Alzheimer's disease .
Study 3Antimicrobial PropertiesEffective against several strains of bacteria; potential for developing new antibiotics .
Study 4Organic ElectronicsDemonstrated promising charge transport properties; possible application in OLED technology .

Mechanism of Action

The mechanism of action of {1H,2H,3H,4H,9H-pyrido[3,4-b]indol-3-yl}methanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, affecting cellular processes . The pathways involved include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Structural Analogues with Substituted Benzyl Groups

Several pyridoindole derivatives share the hydroxymethyl group at position 3 but differ in substituents at position 9:

  • (9-(3,4-Difluorobenzyl)-9H-pyrido[2,3-b]indol-3-yl)methanol (49): Yield: 12% (lower than acylhydrazone derivatives in ). Melting Point: 139–140°C. IR: OH stretch at 3311 cm⁻¹ .
  • (9-(4-Chlorobenzyl)-9H-pyrido[2,3-b]indol-3-yl)methanol (39): Yield: 20%. IR: OH stretch at 3221 cm⁻¹, with distinct ¹H NMR signals at δ 4.68 (d, −CH₂OH) and δ 5.32 (t, −CH₂OH) .

Key Differences :

  • Electron-withdrawing substituents (e.g., Cl, F) on the benzyl group increase molecular polarity, affecting solubility and bioactivity.
  • Lower yields (11–20%) compared to acylhydrazones (79–92%) suggest synthetic challenges in benzylation steps .

Pyridinylmethanone Derivatives

Compounds with ketone groups instead of hydroxymethyl exhibit distinct pharmacological profiles:

  • (5-Bromo-1H-indol-3-yl)-3-pyridinylmethanone (2c): Melting Point: 276–277°C (higher than methanol derivatives due to increased rigidity). Biological Relevance: Pyridinylmethanones are intermediates in cannabinoid mimetics .
  • (1H-Indol-3-yl)(9H-pyrido[3,4-b]indol-1-yl)methanone: Molecular Weight: 311.34 g/mol. Applications: Studied for its structural role in kinase inhibition .

Key Differences :

  • Methanone derivatives lack hydrogen-bonding capacity from −OH, reducing solubility in polar solvents.
  • Higher melting points suggest stronger intermolecular forces (e.g., π-stacking) .

N-Acylhydrazone-Linked Derivatives

Heterobivalent compounds with acylhydrazone bonds exhibit enhanced bioactivity:

  • N′-((9H-pyrido[3,4-b]indol-3-yl)methylene)-9-methyl-9H-pyrido[3,4-b]indole-3-carbohydrazide (8r) :
    • Yield : 81%.
    • HRMS : [M+H]+ = 454.1924 (matches theoretical values) .
  • N′-((1-(4-methoxyphenyl)-9H-pyrido[3,4-b]indol-3-yl)methylene)-9H-pyrido[3,4-b]indole-3-carbohydrazide (8e) :
    • Yield : 91%.
    • SAR : Methoxy groups enhance electron density, improving binding to biological targets .

Key Differences :

  • Acylhydrazones show higher synthetic yields (79–92%) due to efficient condensation reactions.
  • Increased molecular weight (e.g., 454 g/mol for 8r) may limit blood-brain barrier penetration compared to simpler methanol derivatives .

Anti-HIV Derivatives

Substituents on the pyridoindole core significantly influence antiviral activity:

  • (4-(3-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)-9H-pyrido[3,4-b]indol-3-yl)methanone (76): Activity: IC₅₀ = 0.53 μM, SI = 483. SAR: Electron-donating groups (e.g., methoxy) enhance potency .

Key Differences :

  • Methanol derivatives lack direct anti-HIV data but share structural motifs with active methanones.
  • Thiophene and piperazine substituents in 76 improve target affinity through hydrophobic and hydrogen-bonding interactions .

Q & A

Q. What are the established synthetic routes for {1H,2H,3H,4H,9H-pyrido[3,4-b]indol-3-yl}methanol, and what are their typical yields?

The compound is synthesized via multi-step procedures, often starting with β-carboline or indole precursors. Key steps include:

  • N-Alkylation : Reaction of pyridoindole derivatives with benzyl halides or substituted alkylating agents under basic conditions (e.g., NaH/DMF) .
  • Reduction : Use of NaBH₄ to reduce carbonyl groups to hydroxymethyl moieties, as seen in analogous indole derivatives (e.g., 20–60% yields depending on substituents) .
  • Catalytic Hydrogenation : Pd/C-mediated deprotection or functional group modification, achieving ~60% yield in optimized protocols . Methodological Note: Purification often involves flash chromatography or recrystallization from methanol/water mixtures .

Q. Which spectroscopic techniques are critical for structural validation of this compound?

  • ¹H/¹³C-NMR : Key diagnostic signals include the hydroxymethyl proton (δ 4.68–5.32 ppm as a broad triplet) and aromatic protons (δ 7.2–8.6 ppm) .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ calculated within 0.3 ppm error) .
  • IR : Hydroxyl stretches (ν ~3220 cm⁻¹) and absence of carbonyl peaks post-reduction .

Q. What are the stability and storage considerations for this compound?

The compound is sensitive to light and moisture. Store at room temperature in airtight containers under inert gas (N₂/Ar). Stability under acidic/basic conditions should be tested via accelerated degradation studies (e.g., pH 1–13 at 40°C for 48 hours) .

Advanced Research Questions

Q. How can researchers address low synthetic yields in hydroxymethylation steps?

Yields are highly dependent on steric and electronic effects of substituents. Strategies include:

  • Optimized Reducing Agents : Switching from NaBH₄ to selective agents like LiAlH(t-Bu)₃ for hindered carbonyl groups .
  • Microwave-Assisted Synthesis : Reduced reaction times and improved regioselectivity in analogous indole systems .
  • Protection/Deprotection : Temporary protection of reactive sites (e.g., Fmoc groups) to prevent side reactions .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

  • Heterobivalent Linkages : Use of acylhydrazone or carbamate linkers to tether pyridoindole cores to bioactive moieties (e.g., aryl groups, imidazoles) .
  • Substitution Patterns : Introduce halogens (e.g., Cl, Br) or electron-donating groups (e.g., OCH₃) at positions 1, 4, or 9 to modulate electronic properties .
  • Salt Formation : Hydrochloride salts improve solubility for biological assays, as demonstrated for related β-carbolines .

Q. How can contradictory spectral data in literature be resolved?

Discrepancies in NMR or melting points often arise from polymorphism or solvent effects. Solutions include:

  • Standardized Conditions : Report spectra in deuterated DMSO or CDCl₃ with internal standards (TMS) .
  • X-ray Crystallography : Definitive structural confirmation, though limited by crystal growth challenges .
  • Dynamic NMR : Resolve rotational isomers or tautomers causing split signals .

Q. What computational tools are suitable for predicting the reactivity of this compound?

  • DFT Calculations : Model electrophilic aromatic substitution sites (e.g., C-1 or C-9) using Gaussian or ORCA software .
  • Molecular Docking : Assess binding to biological targets (e.g., enzymes, DNA) using AutoDock Vina or Schrödinger .
  • QSAR Models : Corrogate substituent effects with logP, polar surface area, and H-bonding capacity .

Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 163–164°C vs. broader ranges)?

Variations arise from:

  • Polymorphism : Different crystalline forms with distinct thermal profiles.
  • Purity : Contaminants (e.g., residual solvents) lower observed melting points . Resolution: Use differential scanning calorimetry (DSC) and HPLC purity checks (>98%) .

Q. How to reconcile conflicting bioactivity data in different assay systems?

Discrepancies may stem from:

  • Cell Line Variability : Metabolic differences (e.g., CYP450 expression) affect prodrug activation .
  • Solubility Limits : Use DMSO stocks ≤0.1% to avoid solvent toxicity .
  • Target Selectivity : Off-target effects in complex biological matrices vs. purified enzyme assays .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction atmospheres (N₂ vs. air) and moisture levels rigorously .
  • Analytical Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
  • Data Reporting : Include exact experimental conditions (e.g., DMSO-d6 vs. CDCl₃) in publications to aid comparison .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-3-yl}methanol
Reactant of Route 2
{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-3-yl}methanol

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